1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate
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Overview
Description
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate is a chemical compound with the molecular formula C17H14N2O4 It is known for its unique structure, which includes a cyano group and a dimethyl-pyridinyl moiety attached to a methyl terephthalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridine with 4-methyl terephthalic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dimethyl-4-pyridinyl)benzoic acid: Shares a similar pyridinyl moiety but differs in the overall structure and functional groups.
Cyanoacetamide derivatives: Contain a cyano group and are used in similar synthetic applications.
Properties
IUPAC Name |
4-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-6-4-12(5-7-13)16(20)22-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUJKZPPMVBBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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